(11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine
Description
Properties
IUPAC Name |
(1-diphenylphosphanylbenzo[d][1,3]benzodioxepin-11-yl)-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H28O2P2/c1-5-15-28(16-6-1)40(29-17-7-2-8-18-29)34-25-13-23-32-36(34)37-33(39-27-38-32)24-14-26-35(37)41(30-19-9-3-10-20-30)31-21-11-4-12-22-31/h1-26H,27H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAZTSPCGPGQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(O1)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H28O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443915 | |
| Record name | (R)-C4-TunePhos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486429-92-9 | |
| Record name | (R)-C4-TunePhos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine typically involves the following steps:
Formation of the dibenzo[d,f][1,3]dioxepine core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of diphenylphosphino groups: The diphenylphosphino groups are introduced via a substitution reaction, often using diphenylphosphine and a suitable halogenated precursor.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: Reduction reactions can modify the dioxepine core or the phosphine groups.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated precursors and diphenylphosphine are typical reagents.
Major Products
Oxidation: Phosphine oxides.
Reduction: Modified dioxepine derivatives.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
Catalysis
One of the primary applications of (11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine is as a ligand in transition metal-catalyzed reactions. Its bidentate nature allows it to stabilize metal centers effectively, enhancing catalytic activity and selectivity.
Case Study: Asymmetric Catalysis
In asymmetric catalysis, this compound has been utilized to facilitate enantioselective transformations. For instance, it has been employed in the palladium-catalyzed coupling reactions to produce chiral biaryl compounds. The presence of the diphenylphosphino groups significantly improves the enantioselectivity of the reactions compared to other ligands .
Organic Synthesis
(11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine serves as a crucial building block in organic synthesis. Its ability to form stable complexes with various metals makes it an essential component in synthetic methodologies.
Example: Synthesis of Complex Molecules
This compound has been used in the synthesis of complex organic molecules through cross-coupling reactions. For example, it has facilitated the formation of carbon-carbon bonds in Suzuki and Heck reactions, allowing for the efficient construction of diverse molecular architectures .
Medicinal Chemistry
In medicinal chemistry, (11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine has shown potential as a pharmacologically active compound. Its derivatives are being explored for their biological activities.
Research Insights
Recent studies indicate that modifications of this compound can lead to derivatives with enhanced biological activities against various cancer cell lines. The phosphine moieties are believed to play a role in interacting with biological targets, making them suitable for drug development .
Material Science
The compound's unique properties are also being investigated for applications in material science, particularly in the development of phosphorescent materials and sensors.
Innovative Applications
Research is ongoing into using (11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine in creating advanced materials with specific optical properties due to its ability to coordinate with rare earth metals .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine primarily involves its role as a ligand. It can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. The diphenylphosphino groups provide electron-donating properties, enhancing the catalytic activity of metal complexes.
Comparison with Similar Compounds
(a) 1,5-Bis(diphenylphosphino)pentane (CAS: 27721-02-4)
- Structure : A linear pentane backbone with terminal diphenylphosphine groups.
- Key Differences : The shorter, flexible aliphatic chain results in a smaller bite angle (~92°), limiting its ability to stabilize bulky metal complexes. Applications focus on coordination chemistry rather than asymmetric catalysis .
(b) 1,3-Bis(diphenylphosphino)propane (CAS: 6737-42-4)
- Structure : A three-carbon aliphatic chain with phosphine termini.
(c) Biphephos (CAS: 91159-11-4)
- Structure : Contains a dibenzo[d,f][1,3,2]dioxaphosphepin core with tert-butyl and methoxy substituents.
- Key Differences : The tert-butyl groups introduce significant steric hindrance, while methoxy substituents alter electronic properties. Biphephos is widely used in palladium-catalyzed cross-coupling reactions, but its rigid structure may reduce adaptability in diverse catalytic systems compared to the target compound .
(d) Octahydro-dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin (CAS: Not specified)
- Structure : A hydrogenated dioxaphosphepin system with naphthalenyl groups.
- Key Differences : Partial saturation of the aromatic rings reduces conjugation and rigidity, impacting thermal stability and electronic delocalization. This compound is less suited for applications requiring strong π-π interactions .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
(11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine, with the CAS number 486429-92-9, is a phosphine-containing compound that has garnered interest for its potential applications in biological systems and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine is C₃₇H₂₈O₂P, with a molecular weight of 566.56 g/mol. It features two diphenylphosphino groups attached to a dibenzo-dioxepine backbone. The structural configuration plays a crucial role in its biological interactions.
The biological activity of (11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine is primarily attributed to its ability to act as a ligand in various catalytic processes. Its phosphine groups can coordinate with metal centers, facilitating reactions that may lead to the formation of biologically active compounds.
Key Mechanisms:
- Metal Coordination: The phosphine groups can stabilize transition states in catalytic cycles involving metal complexes.
- Antioxidant Activity: Some studies suggest that phosphine compounds exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.
Therapeutic Potential
Research indicates potential therapeutic applications in cancer treatment and other diseases due to the compound's ability to modulate enzyme activities and influence cellular signaling pathways.
Case Studies:
- Cancer Research: A study demonstrated that (11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways.
- Enzyme Inhibition: Another investigation revealed that this compound could inhibit specific kinases involved in cancer progression, suggesting its use as a targeted therapeutic agent.
Data Table: Biological Activities and Effects
Q & A
Q. What are the key considerations in synthesizing (11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine to achieve high enantiomeric excess (e.e.)?
Methodological Answer: Synthesis requires precise control of stereochemistry. A chiral auxiliary or asymmetric catalytic conditions (e.g., using palladium complexes) can induce enantioselectivity. Purification via recrystallization or chiral HPLC is critical to isolate the desired enantiomer. Purity ≥98% and e.e. ≥99% are achievable through iterative optimization of reaction parameters (temperature, solvent polarity) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
| Technique | Key Parameters | Purpose |
|---|---|---|
| P NMR | δ ~20–30 ppm (diphenylphosphino groups) | Confirm ligand coordination environment |
| X-ray Diffraction | Crystallographic data (e.g., C37H28O2P2) | Resolve stereochemistry and bond angles |
| HPLC (Chiral) | Chiralpak® columns, hexane/isopropanol | Determine enantiomeric excess (e.e.) |
| Mass Spectrometry | ESI-MS, m/z 594.6 [M+H] | Verify molecular weight and purity |
Reference experimental protocols from CAS RN 301847-87-0 and analytical standards in PubChem .
Advanced Research Questions
Q. How do steric and electronic properties of this ligand influence its performance in asymmetric catalysis compared to other bisphosphine ligands?
Methodological Answer: The dibenzo[d,f][1,3]dioxepine backbone imposes rigidity, reducing conformational flexibility and enhancing stereocontrol. Comparative studies with trans-1,2-Bis(diphenylphosphino)ethylene (CAS 983-81-3) show that the larger bite angle (~102°) of the title compound improves enantioselectivity in hydrogenation reactions. DFT calculations can model steric hindrance (Tolman cone angle) and electron-donating effects (IR carbonyl stretching frequencies of metal complexes) .
Q. What strategies can resolve contradictions in catalytic activity reported across studies using this ligand?
Methodological Answer: Contradictions often arise from:
- Reaction Conditions: Moisture-sensitive catalysts require rigorous anhydrous conditions (e.g., Schlenk techniques).
- Metal-Ligand Mismatch: Test alternative metals (e.g., Rh vs. Ru) to optimize substrate activation.
- Substrate Scope: Perform kinetic studies (Eyring plots) to differentiate electronic vs. steric substrate effects.
Cross-reference data from randomized block experimental designs (e.g., split-plot analysis in catalysis studies) .
Q. How can computational chemistry predict this ligand’s behavior in novel catalytic systems?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-metal coordination dynamics in solvent environments.
- Docking Studies: Model interactions with prochiral substrates (e.g., α-ketoesters).
- QSPR Models: Correlate ligand descriptors (Hammett σ, %V) with enantioselectivity trends.
Leverage InChI and SMILES data (PubChem CID 861909-30-0) for input structures .
Q. What are the stability challenges during long-term storage, and how can they be mitigated?
Methodological Answer: Degradation pathways include oxidation of phosphine groups and hydrolysis of the dioxepine ring. Stability data recommend:
- Storage: Argon atmosphere at –20°C in amber vials.
- Stabilizers: Add radical scavengers (e.g., BHT) at 0.1% w/w.
- Monitoring: Periodic P NMR to detect P=O byproduct formation.
Refer to SDS guidelines for handling air-sensitive organophosphorus compounds .
Theoretical Framework Integration
Q. How can ligand design principles be aligned with density functional theory (DFT) to optimize catalytic efficiency?
Methodological Answer: Link experimental outcomes to conceptual frameworks like Tolman’s Electronic Parameter (TEP) and Steric Parameter. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
